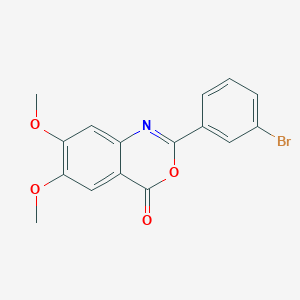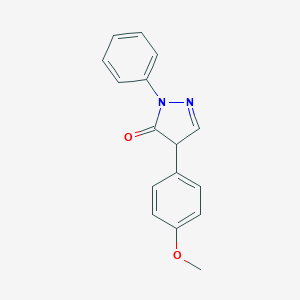
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone, also known as BTO, is a heterocyclic compound that has been widely studied for its potential applications in various fields. BTO is a member of the benzothiazole family and has a pyridinone ring attached to it. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone in lab experiments is its potent anticancer activity. This compound has been found to exhibit cytotoxic activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone. One area of research could focus on the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research could focus on the development of new formulations of this compound that are more soluble in water, making it easier to work with in lab experiments. Additionally, further research could be conducted to explore the potential applications of this compound in other fields, such as drug discovery and materials science.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone can be achieved through a variety of methods, including the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a catalyst such as piperidine. Other methods include the reaction of 2-aminobenzothiazole with acetylacetone and the reaction of 2-aminobenzothiazole with ethyl cyanoacetate.
Aplicaciones Científicas De Investigación
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
Fórmula molecular |
C12H8N2OS |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-2-yl)pyridin-2-one |
InChI |
InChI=1S/C12H8N2OS/c15-11-7-3-4-8-14(11)12-13-9-5-1-2-6-10(9)16-12/h1-8H |
Clave InChI |
CAGAXLAVBAIBST-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CC=CC3=O |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)N3C=CC=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)
![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)

